N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide
Overview
Description
N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide, also known as CBL0137, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide is not fully understood, but it has been shown to inhibit the activity of the FACT (facilitates chromatin transcription) complex. The FACT complex is involved in the regulation of transcription and DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. In addition, this compound has been found to have antiviral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide is its broad-spectrum anti-tumor activity, making it a potential therapeutic agent for a variety of cancers. It also has anti-inflammatory and antiviral properties, which could be useful in the treatment of inflammatory and viral diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide could focus on its potential use in combination with other anti-cancer drugs to enhance its efficacy. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on DNA repair. Other potential future directions include investigating the use of this compound in the treatment of viral and inflammatory diseases, as well as improving its solubility for better in vivo administration.
In conclusion, this compound is a small molecule compound with potential therapeutic applications in cancer, inflammation, and viral diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been found to have antiviral activity against several viruses, including influenza A and B, hepatitis B and C, and HIV-1.
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-4-(1H-indol-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-15-11-22(28-29(15)14-17-9-10-18(24)12-20(17)25)27-23(30)8-4-5-16-13-26-21-7-3-2-6-19(16)21/h2-3,6-7,9-13,26H,4-5,8,14H2,1H3,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIUOOAEUIITLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)CCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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